molecular formula C18H13Cl2N3 B2935014 6-(3,4-Dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine CAS No. 865658-58-8

6-(3,4-Dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine

Cat. No. B2935014
CAS RN: 865658-58-8
M. Wt: 342.22
InChI Key: SQMXGNUOHXNMKE-UHFFFAOYSA-N
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Description

Quinazoline is a heterocyclic compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine . Quinazoline derivatives have attracted significant attention due to their wide range of biological activities .


Synthesis Analysis

Quinazoline derivatives can be synthesized through various methods. For instance, a series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines .


Molecular Structure Analysis

The molecular structure of quinazoline includes a benzene ring fused with a pyrimidine ring . Modifications to this basic structure result in various quinazoline derivatives with different properties and biological activities.


Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For example, a new set of quinazolin-2,4,6-triamine derivatives were synthesized to explore their potential biological activity as xanthine oxidase (XO) inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can vary widely depending on the specific derivative. Generally, quinazoline is a light yellow crystalline solid .

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives have been extensively studied for their potential as anticancer agents. The presence of the 3,4-dichlorophenyl group in the compound may contribute to its ability to inhibit cancer cell growth. Studies have shown that certain quinazoline derivatives are selective and potent against EGFR inhibition, which is a common target in cancer therapy . This compound could be investigated for its efficacy against various cancer cell lines and its potential to act as a chemotherapeutic agent.

Antifungal and Antibacterial Properties

The quinazoline scaffold is associated with significant antifungal and antibacterial activities. The compound could be part of new research into developing novel antibiotics, especially in the face of rising antibiotic resistance . Its effectiveness against specific strains of bacteria and fungi would be a primary area of research.

Anti-inflammatory Applications

Inflammation is a biological response to harmful stimuli, and controlling it is crucial in many diseases. Quinazoline derivatives have shown promising anti-inflammatory properties. The compound could be studied for its ability to modulate inflammatory pathways and its potential use in treating chronic inflammatory diseases .

Antioxidant Effects

Oxidative stress is implicated in numerous diseases, including neurodegenerative disorders and cancer. Quinazoline compounds have demonstrated antioxidant properties, which could be harnessed in therapeutic interventions to mitigate oxidative damage . Research could focus on the compound’s capacity to scavenge free radicals and protect cells from oxidative stress.

Antidiabetic Potential

Diabetes is a global health concern, and there is a continuous search for new antidiabetic drugs. Quinazoline derivatives have been reported to exhibit antidiabetic activity. The compound could be explored for its potential to regulate blood glucose levels and its mechanism of action in insulin signaling pathways .

Neuroprotective and Anticonvulsant Effects

Neurodegenerative diseases and seizure disorders represent significant areas of unmet medical need. Quinazoline derivatives, including the compound , could be investigated for their neuroprotective and anticonvulsant activities. The focus would be on understanding how the compound interacts with neural pathways and its efficacy in protecting neuronal health .

Mechanism of Action

The mechanism of action of quinazoline derivatives can vary depending on the specific derivative and its biological activity. For example, some quinazoline derivatives have been found to inhibit the colony formation and migration of certain cancer cells .

Safety and Hazards

The safety and hazards of quinazoline derivatives can vary widely depending on the specific derivative. Some derivatives have been found to have low toxicity .

Future Directions

Quinazoline derivatives continue to be a topic of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on designing and synthesizing new quinazoline derivatives with improved biological activities and lower toxicity .

properties

IUPAC Name

6-(3,4-dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3/c19-15-6-5-10(8-16(15)20)14-7-11-9-22-18(21)23-17(11)13-4-2-1-3-12(13)14/h1-6,8-9,14H,7H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMXGNUOHXNMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C3=NC(=NC=C31)N)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-Dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine

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